Cdc7-IN-20

Biochemical Assay Kinase Inhibition Drug Discovery

Researchers studying DNA replication stress and cell cycle control need a CDC7 inhibitor with proven oral bioavailability and in vivo efficacy, yet substitution with compounds like TAK-931 or XL413 is invalid due to divergent potency, selectivity, and PK profiles. Cdc7-IN-20 (EP-05) resolves this gap as a single-digit nanomolar ATP-competitive CDC7 kinase inhibitor. - Biochemical potency: IC50 = 0.93 nM, Ki = 0.11 nM - over 3-fold more potent than XL413 (IC50 = 3.4 nM). - Target engagement: dose-dependently inhibits MCM2 phosphorylation (p-Ser53/p-Ser40) in COLO 205 cells. - In vivo efficacy: oral administration (2-8 mg/kg) achieves significant tumor growth inhibition in COLO 205 xenograft models, enabling robust PK/PD correlation studies.

Molecular Formula C15H16N4OS
Molecular Weight 300.4 g/mol
Cat. No. B15137712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdc7-IN-20
Molecular FormulaC15H16N4OS
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCC(C)C(C1=NC2=C(C(=O)N1)SC(=C2)C3=CC=NC=C3)N
InChIInChI=1S/C15H16N4OS/c1-8(2)12(16)14-18-10-7-11(9-3-5-17-6-4-9)21-13(10)15(20)19-14/h3-8,12H,16H2,1-2H3,(H,18,19,20)
InChIKeyBJPKTIJCZLHYBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cdc7-IN-20 Chemical Identity and Specifications


Cdc7-IN-20 (also known as EP-05) is a small-molecule inhibitor of Cell Division Cycle 7 (CDC7) kinase, an enzyme critical for initiating DNA replication [1]. It belongs to the thieno[3,2-d]pyrimidin-4(3H)-one chemical class [1]. The compound is designed for oral bioavailability and acts as an ATP-competitive inhibitor of its target [2].

CDC7 kinase inhibition studies — ATP-competitive probe for DNA replication initiation pathways.

Reported oral bioavailability context — supports oral administration in preclinical models (source review).

Tool compound for target engagement profiling — thieno[3,2-d]pyrimidin-4(3H)-one scaffold distinct from TAK-931 and XL413.

Why Generic Substitution Fails for Cdc7-IN-20


Substituting Cdc7-IN-20 with other CDC7 inhibitors or related kinase inhibitors is not straightforward due to substantial differences in biochemical potency, selectivity profiles, and pharmacokinetic behavior. For instance, Cdc7-IN-20 demonstrates single-digit nanomolar potency (IC50 = 0.93 nM) [1], which is on par with the most potent clinical-stage inhibitor TAK-931 (IC50 < 0.3 nM) [2], yet it is over 3-fold more potent than XL413 (IC50 = 3.4 nM) . Furthermore, while XL413 has documented selectivity over CK2 (63-fold) and PIM1 (12-fold) , the selectivity profile of Cdc7-IN-20 against these off-targets is not yet quantified, underscoring the need for head-to-head profiling. The lack of interchangeable bioactivity and PK data necessitates the careful selection of Cdc7-IN-20 as a unique tool compound.

Biochemical potency differs among CDC7 inhibitors — potency rank may not be interchangeable without head-to-head profiling.

Off-target selectivity against CK2 and PIM1 is not yet quantified for Cdc7-IN-20; class-level inference may not transfer.

In vivo antitumor activity profiles are compound-specific; limited activity of XL413 in some models highlights context-dependent behavior.

Quantitative Evidence Guide for Cdc7-IN-20


Biochemical Potency Against CDC7 Kinase

Cdc7-IN-20 (EP-05) exhibits high biochemical potency with an IC50 value of 0.93 nM and a Ki value of 0.11 nM for CDC7 kinase [1]. This potency is comparable to the clinical-stage inhibitor TAK-931 (IC50 < 0.3 nM) [2] and is more potent than the well-studied inhibitor XL413 (IC50 = 3.4 nM) .

Biochemical Potency
Cross-study comparable
IC50 = 0.93 nM; Ki = 0.11 nM for CDC7 kinase.
XL413: IC50 = 3.4 nM; TAK-931: IC50 < 0.3 nM.
Supports sub-nanomolar target engagement in enzymatic assays; potency lies between XL413 and TAK-931.
In vitro enzymatic assay; cross-study comparison, not head-to-head.
Biochemical Assay Kinase Inhibition Drug Discovery

In Vivo Antitumor Efficacy in Xenograft Model

Cdc7-IN-20 demonstrates oral antitumor activity in a COLO 205 xenograft mouse model when administered at 2, 4, and 8 mg/kg for 3 consecutive days [1]. This efficacy profile positions it as a viable in vivo tool for studying CDC7 inhibition, comparable to TAK-931, which has also shown in vivo efficacy in xenograft models [2]. In contrast, the widely used inhibitor XL413 has been reported to have limited in vivo activity in some models [3].

In Vivo Xenograft Response
Class-level inference
Dose-dependent antitumor effect at 2, 4, 8 mg/kg p.o. in COLO 205 xenograft mice (3 days). XL413: limited in vivo activity reported.
Reported oral in vivo model-response context; activity contrasts with limited XL413 in vivo profile.
COLO 205 colorectal cancer model; class-level inference, not head-to-head.
In Vivo Pharmacology Xenograft Model Colorectal Cancer

Target Engagement: MCM2 Phosphorylation Inhibition

Cdc7-IN-20 functionally inhibits its downstream target, MCM2, by reducing phosphorylation at Ser53 and Ser40 in a dose-dependent manner in COLO 205 cells [1]. This on-target effect confirms engagement with the CDC7 pathway, a mechanism shared by other CDC7 inhibitors like XL413 and TAK-931 [2].

Target Engagement (p-MCM2)
Class-level inference
Dose-dependent inhibition of MCM2 phosphorylation at Ser53/Ser40 in COLO 205 cells (0.5–2 μM, 24 h). XL413 and TAK-931 also inhibit p-MCM2.
Confirms on-target pathway engagement in cellular context; shared pharmacodynamic marker among CDC7 inhibitors.
COLO 205 cells; class-level mechanism inference, review cell-line dependency.
Target Engagement Phosphorylation DNA Replication

Potency in COLO 205 Cell Proliferation: Cdc7-IN-20 Exhibits Cytostatic Activity

Cdc7-IN-20 effectively inhibits the proliferation of COLO 205 colorectal cancer cells at concentrations of 0.5, 1, and 2 μM over 24 hours [1]. This activity aligns with its intended mechanism as a CDC7 inhibitor. In contrast, the CDC7 inhibitor XL413 has been reported to have limited anti-proliferative activity across a panel of cancer cell lines [2].

Cell Proliferation Inhibition
Class-level inference
COLO 205 cell proliferation inhibited at 0.5–2 μM (24 h). XL413: limited anti-proliferative activity across many cancer cell lines.
Demonstrates cytostatic activity in a sensitive colorectal cancer cell model; response may vary by cell line.
COLO 205 endpoint; class-level inference, cell-line context required.
Cell Proliferation Cytotoxicity Colorectal Cancer

Research and Industrial Application Scenarios


CDC7-Dependent DNA Replication in Colorectal Cancer

Cdc7-IN-20 is well-suited for studies on DNA replication stress and cell cycle control in colorectal cancer. Its potent inhibition of MCM2 phosphorylation (target engagement) [1] and anti-proliferative activity in COLO 205 cells [2] make it an effective tool for dissecting CDC7-dependent pathways. It can be used as a comparator alongside other CDC7 inhibitors like TAK-931 or XL413 to investigate context-dependent effects on replication fork dynamics and DNA damage response pathways.

In Vivo PK/PD and Xenograft Studies

The oral bioavailability and demonstrated in vivo efficacy of Cdc7-IN-20 in the COLO 205 xenograft model [1] support its use in preclinical animal studies. Researchers can utilize this compound to establish pharmacokinetic/pharmacodynamic (PK/PD) relationships, evaluate tumor growth inhibition in combination therapies, and explore its efficacy in other xenograft or patient-derived xenograft (PDX) models of cancer, particularly those with known sensitivity to replication stress.

Biochemical and Biophysical Kinase Characterization

With sub-nanomolar biochemical potency (IC50 = 0.93 nM, Ki = 0.11 nM) [1], Cdc7-IN-20 serves as a high-affinity probe for in vitro enzymatic studies. It can be employed in kinetic assays to determine binding parameters, in thermal shift assays to assess protein stabilization, or as a reference inhibitor for developing novel CDC7-targeting compounds. Its distinct chemical scaffold compared to other inhibitors like TAK-931 and XL413 also makes it valuable for structure-activity relationship (SAR) studies.

Application
Selection Property
Validation Focus
CDC7 pathway studies in colorectal cancer cell models
Target engagement profiling
p-MCM2 inhibition and DNA replication stress endpoints
Oral in vivo xenograft model research
Oral bioavailability context
Tumor growth inhibition and PK/PD modeling
CDC7 biochemical and biophysical characterization
Reported biochemical potency
Kinetic binding assays and SAR probe development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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